3-Cyclobutylpropane-1-sulfonyl chloride
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Overview
Description
3-Cyclobutylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane chain, which is further connected to a sulfonyl chloride functional group. This compound is of interest in various chemical and industrial applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylpropane-1-sulfonyl chloride typically involves the reaction of cyclobutylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylpropane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at optimal temperatures and pressures. The process is designed to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
3-Cyclobutylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclobutylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropane-1-sulfonyl chloride: Similar in structure but with a chloropropane group instead of a cyclobutyl group.
Cyclopropanesulfonyl chloride: Contains a cyclopropane ring instead of a cyclobutane ring.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methane group instead of a cyclobutylpropane group.
Uniqueness
3-Cyclobutylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-cyclobutylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-5-7-3-1-4-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRJSUIGLFYHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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